Cas no 69891-38-9 (N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine)

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
- N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide
- N-Cinnamoyl-N-2,3-xylylhydroxylamine
- 2-Propenamide,N-(2,3-dimethylphenyl)-N-hydroxy-3-phenyl
- Cinnamoylxylylhydroxylamine
- N-(2,3-XYLYL)-N-CINNAMOYLHYDROXYLAMINE
- N-Cinnamoyl-N-(2,3-xylyl)hydroxylamin
- N-(2,3-Dimethylphenyl)-N-hydroxycinnamamide
- C1058
- N-(2,3-Xylyl)-N-(3-phenylpropenoyl)hydroxylamine
- AKOS015839126
- A923558
- FS-5347
- (E)-N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide
- CS-0188415
- Cinnamoylxylylhydroxylamine; 97%
- SCHEMBL5436122
- MFCD00059308
- 69891-38-9
- DB-257535
- (E)-N-(2,3-Dimethylphenyl)-N-hydroxycinnamamide
- (2E)-N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylacrylamide
- 2639529-02-3
-
- MDL: MFCD00059308
- インチ: 1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3/b12-11+
- InChIKey: SLIQYZYALKWWAT-VAWYXSNFSA-N
- SMILES: O([H])N(C(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1C([H])([H])[H]
計算された属性
- 精确分子量: 267.12600
- 同位素质量: 267.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- 互变异构体数量: 何もない
- XLogP3: 3.6
- Surface Charge: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- Color/Form: 。
- ゆうかいてん: 152°C
- PSA: 40.54000
- LogP: 3.73900
- Solubility: 。
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine Security Information
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- Risk Phrases:R36/37/38
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259085-100mg |
N-(2,3-Dimethylphenyl)-N-hydroxycinnamamide |
69891-38-9 | 98% | 100mg |
¥50.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259085-5g |
N-(2,3-Dimethylphenyl)-N-hydroxycinnamamide |
69891-38-9 | 98% | 5g |
¥586.00 | 2024-05-03 | |
TRC | C596273-50mg |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine |
69891-38-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Ambeed | A926716-250mg |
N-(2,3-Dimethylphenyl)-N-hydroxycinnamamide |
69891-38-9 | 98% | 250mg |
$14.0 | 2025-02-21 | |
TRC | C596273-100mg |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine |
69891-38-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
abcr | AB140194-1 g |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, 97%; . |
69891-38-9 | 97% | 1 g |
€90.10 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159550-1g |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine |
69891-38-9 | >98.0%(HPLC) | 1g |
¥399.90 | 2023-09-01 | |
Aaron | AR003TLI-250mg |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine |
69891-38-9 | 98% | 250mg |
$7.00 | 2025-01-22 | |
Aaron | AR003TLI-5g |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine |
69891-38-9 | 98% | 5g |
$85.00 | 2025-01-22 | |
abcr | AB140194-1g |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, 97%; . |
69891-38-9 | 97% | 1g |
€84.90 | 2025-02-20 |
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine 関連文献
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Claire E. Lenehan,Neil W. Barnett,Simon W. Lewis Analyst 2002 127 997
-
2. References
-
Pilar Bermejo-Barrera,F. Bermejo-Martinez,J. A. Cocho de Juan J. Anal. At. Spectrom. 1987 2 163
-
4. Vanadium determination in milk by atomic absorption spectrometry with electrothermal atomisation using hot injection and preconcentration on the graphite tubeP. Bermejo-Barrera,T. Pardi?as-Alvite,M. C. Barciela-Alonso,A. Bermejo-Barrera,J. A. Cocho de Juan,J. M. Fraga-Bermúdez J. Anal. At. Spectrom. 2000 15 435
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Cinnamic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamineに関する追加情報
Introduction to N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine (CAS No. 69891-38-9)
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, a compound with the chemical identifier CAS No. 69891-38-9, is a specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of derivatives that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug development and chemical research.
The molecular structure of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine consists of a cinnamoyl group linked to a hydroxylamine moiety, with the hydroxylamine part further substituted with a 2,3-xylyl group. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of both aromatic and heteroaromatic rings in its structure enhances its potential as a pharmacophore, allowing it to engage in multiple binding interactions within biological systems.
In recent years, there has been a growing interest in the development of novel molecules that can modulate biological pathways effectively. N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine has emerged as a promising candidate in this context due to its ability to interact with various enzymes and receptors. Research studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders.
The synthesis of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The cinnamoyl group provides a rigid aromatic backbone that can be easily modified through various chemical transformations. The hydroxylamine moiety is particularly sensitive to environmental conditions, necessitating careful handling during synthesis to avoid degradation.
One of the most intriguing aspects of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is its potential as a scaffold for drug discovery. The combination of the cinnamoyl and 2,3-xylyl groups creates a versatile platform that can be further functionalized to produce derivatives with enhanced pharmacological properties. Researchers have explored various modifications to this core structure, leading to the identification of several analogs with improved bioavailability and reduced toxicity.
The biological activity of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine has been extensively studied in vitro and in vivo. Preclinical studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. Additionally, it has demonstrated potential in modulating other inflammatory mediators such as nitric oxide synthase (NOS) and lipoxygenase (LOX). These findings suggest that N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine could be developed into a novel therapeutic agent for treating chronic inflammatory diseases.
The pharmacokinetic profile of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is another area of active investigation. Studies have shown that this compound exhibits moderate solubility in water and oil-based media, which is favorable for formulation development. Its metabolic stability has also been assessed, revealing that it undergoes biotransformation primarily through Phase II metabolism pathways involving glucuronidation and sulfation. These findings are crucial for understanding how the compound is processed within the body and for designing effective dosing regimens.
In conclusion, N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine (CAS No. 69891-38-9) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the treatment of various diseases and disorders.
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